2-amino-5-chloro-N-(cyclopropylmethyl)benzamide CAS number 219689-55-1
2-amino-5-chloro-N-(cyclopropylmethyl)benzamide CAS number 219689-55-1
An in-depth technical analysis of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide (CAS 219689-55-1) reveals its critical role as a highly versatile pharmacophoric building block. This guide deconstructs its physicochemical properties, its utility in synthesizing privileged heterocyclic scaffolds, and its mechanistic function in epigenetic drug discovery.
Structural Deconstruction & Physicochemical Profiling
The architectural design of CAS 219689-55-1 is not arbitrary; it is a precisely tuned anthranilamide derivative designed to balance reactivity, lipophilicity, and metabolic stability. According to authoritative chemical databases like , this compound serves as a foundational precursor in complex organic synthesis.
The molecule relies on three structural pillars:
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The 5-Chloro Substituent: This halogen acts as a lipophilic, electron-withdrawing group. By pulling electron density away from the aromatic ring, it lowers the pKa of the adjacent aniline amino group. This reduced basicity is a critical design choice: it prevents promiscuous off-target binding (such as hERG channel liability) while maintaining sufficient nucleophilicity for intramolecular cyclization reactions[1].
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The 2-Amino Group: Serving as both a hydrogen bond donor and a nucleophile, this primary amine is the reactive epicenter for annulation reactions and acts as a bidentate chelator in metalloenzymes[2].
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The N-Cyclopropylmethyl Moiety: As noted by 3, the cyclopropylmethyl variant exhibits a highly specific solubility and permeability profile due to its extended alkyl chain[3]. The cyclopropyl ring offers enhanced metabolic stability against CYP450-mediated aliphatic oxidation compared to linear alkyl chains (like n-butyl), while maintaining equivalent lipophilicity and providing a unique spatial geometry.
Mechanistic Applications in Medicinal Chemistry
Privileged Heterocyclic Scaffolding (Quinazolinones)
Quinazolin-4(3H)-ones are ubiquitous in FDA-approved drugs (e.g., idelalisib) and natural alkaloids[4]. CAS 219689-55-1 is a direct precursor to N3-cyclopropylmethyl substituted quinazolinones. 2-aminobenzamides are prominent substrates for the synthesis of these quinazolinones via oxidative annulation or condensation with orthoesters[1]. The steric bulk of the cyclopropylmethyl group at the N3 position forces the quinazolinone core into a specific dihedral orientation, which is essential for docking into deep, narrow hydrophobic pockets of kinases.
Epigenetic Modulation (Class I HDAC Inhibition)
Histone Deacetylases (HDACs) are validated oncology targets. While first-generation hydroxamic acids (e.g., Vorinostat) are potent, they suffer from poor pharmacokinetics and severe mutagenicity[5]. To circumvent this, 2-aminobenzamides serve as Class I selective HDAC inhibitors by acting as a superior zinc-binding group (ZBG)[2].
The mechanism relies on the 2-aminobenzamide moiety providing bidentate chelation to the catalytic zinc ion in the HDAC active site[6]. The carbonyl oxygen and the primary amine coordinate the Zn2+ ion, while the 5-chloro group occupies the hydrophobic foot-pocket of HDAC1 and HDAC2, significantly enhancing the drug's residence time (slow-on/slow-off kinetics)[7].
Self-Validating Experimental Methodologies
To ensure reproducibility and trustworthiness, the following protocols are designed with built-in causality and self-validation mechanisms.
Protocol A: Chemoselective Synthesis of CAS 219689-55-1
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Objective: Amidation of 2-amino-5-chlorobenzoic acid with cyclopropylmethanamine.
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Causality of Reagents: The 5-chloro substituent significantly deactivates the 2-amino group. By utilizing EDCI and HOBt in DMF, we generate an active ester intermediate that is highly electrophilic. The primary aliphatic amine (cyclopropylmethanamine) is sterically unhindered and highly nucleophilic, allowing chemoselective amidation at the carboxylic acid without the deactivated 2-amino group competing or forming polymeric isatoic anhydrides.
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Self-Validation: The reaction progress can be monitored via TLC. The starting anthranilic acid exhibits strong blue fluorescence under 365 nm UV light. As the amidation proceeds, the product spot will exhibit a distinct shift in Rf value while retaining fluorescence, confirming the preservation of the anthranilamide push-pull electronic system.
Protocol B: One-Pot Annulation to Quinazolin-4(3H)-one
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Objective: Cyclocondensation of CAS 219689-55-1 to 6-chloro-3-(cyclopropylmethyl)quinazolin-4(3H)-one.
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Causality of Reagents: Synthesis of quinazolinones from 2-aminobenzamides can be achieved efficiently using orthoesters[8]. Triethyl orthoformate acts as both the C2 carbon source and a water scavenger. Catalytic p-TsOH protonates the orthoester, facilitating the initial nucleophilic attack by the deactivated 2-amino group. The rigid cyclopropylmethyl group at the amide nitrogen then directs the intramolecular ring closure.
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Self-Validation: Upon successful cyclization to the quinazolinone, the extended conjugation of the starting material is altered, and the characteristic 365 nm fluorescence is completely quenched, providing an immediate, visual confirmation of reaction completion.
Data Visualization & Workflows
Quantitative Summaries
Table 1: Physicochemical Profile of CAS 219689-55-1
| Property | Value | Structural Rationale |
|---|---|---|
| Molecular Formula | C11H13ClN2O | Anthranilamide core with extended aliphatic N-substitution. |
| Molecular Weight | 224.69 g/mol | Low MW allows ample room for downstream elaboration. |
| H-Bond Donors | 2 | Primary aniline (-NH2) acts as a critical bidentate chelator. |
| H-Bond Acceptors | 1 | Carbonyl oxygen coordinates with metals or acts as an electrophile. |
| Lipophilicity (clogP) | ~2.4 | 5-chloro group and cyclopropyl ring enhance membrane permeability. |
Table 2: Comparative Epigenetic Zinc-Binding Groups (ZBGs)
| ZBG Class | Target Selectivity | Kinetic Profile | Toxicity Liability |
|---|---|---|---|
| Hydroxamic Acids | Pan-HDAC (Class I, IIb) | Fast-on / Fast-off | High (Genotoxicity, Mutagenicity) |
| 2-Aminobenzamides | Class I selective (HDAC1, 2, 3) | Slow-on / Slow-off | Low (Improved safety window) |
Pathway Diagrams
Fig 1: Chemoselective synthesis of CAS 219689-55-1 and downstream quinazolinone annulation.
Fig 2: Mechanism of Class I HDAC inhibition via bidentate zinc chelation by the 2-aminobenzamide.
References
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Benchchem. "2-amino-5-chloro-N-cyclopropylbenzamide | 5004-87-5". Available at: 3
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Sigma-Aldrich. "2-amino-5-chloro-N-(cyclopropylmethyl)benzamide | 219689-55-1". Available at:
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ACS Omega / NIH. "H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach". Available at:1
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Pharmaceuticals / NIH. "Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity". Available at: 2
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J Biol Chem / NIH. "Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia". Available at: 6
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ACS Omega / NIH. "DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate". Available at: 8
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MDPI. "Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy". Available at: 5
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ACS Publications. "H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach". Available at: 4
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ACS Publications. "N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity". Available at: 7
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- 1. H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-amino-5-chloro-N-cyclopropylbenzamide | 5004-87-5 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy | MDPI [mdpi.com]
- 6. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate - PMC [pmc.ncbi.nlm.nih.gov]
